Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt
Description
Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is a zwitterionic aromatic compound characterized by a diazonium group (–N₂⁺), two chlorine substituents at the 2- and 5-positions, and a sulfonate group (–SO₃⁻) at the 4-position. The "inner salt" designation indicates intramolecular charge neutralization, where the cationic diazonium group and anionic sulfonate group balance each other without external counterions. This structure confers unique solubility and stability properties compared to analogous sodium or disodium salts. The compound is primarily utilized in dye synthesis, coordination chemistry, and as a coupling agent in azo compound formation .
Properties
CAS No. |
69121-21-7 |
|---|---|
Molecular Formula |
C6H2Cl2N2O3S |
Molecular Weight |
253.06 g/mol |
IUPAC Name |
2,5-dichloro-4-diazoniobenzenesulfonate |
InChI |
InChI=1S/C6H2Cl2N2O3S/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9/h1-2H |
InChI Key |
NHUITRBCJABNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)[N+]#N |
Origin of Product |
United States |
Preparation Methods
Sulfonation of the Aromatic Precursor
- The sulfonation step typically starts from a suitably substituted benzene derivative such as 2,5-dichlorophenol or 2,5-dichloroaniline.
- Sulfonation is carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum), which introduces the sulfonic acid group preferentially at the 4-position due to directing effects of existing substituents.
- The reaction is often conducted at elevated temperatures (e.g., 80–150 °C) and for several hours to ensure complete sulfonation.
Chlorination
- Chlorination at the 2- and 5-positions can be done either before or after sulfonation depending on the precursor used.
- Chlorination reagents include chlorine gas or sulfuryl chloride (SO2Cl2), often in the presence of a catalyst such as iron(III) chloride.
- Reaction conditions are carefully controlled to avoid over-chlorination or degradation of the sulfonic acid group.
Diazotization to Form the Diazonium Salt
- The amino group on the aromatic ring (usually at the 1-position) is converted to the diazonium group by reaction with sodium nitrite (NaNO2) in acidic medium (commonly hydrochloric acid) at low temperatures (0–5 °C).
- The diazotization reaction is sensitive and requires careful temperature control to prevent decomposition.
Isolation of the Inner Salt
- The inner salt form is stabilized by the proximity of the sulfonate group to the diazonium group, forming a zwitterionic structure.
- Precipitation of the inner salt can be induced by adjusting solvent polarity or temperature.
- Purification often involves filtration, washing with organic solvents (e.g., ethyl acetate or acetonitrile), and recrystallization.
Solvent and Reagent Considerations
- Sulfonation solvents: Sulfuric acid or fuming sulfuric acid are the primary reagents; sometimes chlorinated solvents or alkanes may be used as inert media.
- Chlorination solvents: Non-polar solvents such as carbon tetrachloride or chlorinated solvents like dichloromethane may be employed.
- Diazotization medium: Aqueous acidic solutions, typically hydrochloric acid, are preferred.
- Precipitation solvents: Water-miscible organic solvents such as isopropyl alcohol, acetone, or acetonitrile are used to precipitate and purify the product.
Data Table: Typical Reaction Conditions for Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Sulfonation | Fuming sulfuric acid or H2SO4 | 80–150 °C | Several hours | Preferential sulfonation at 4-position |
| Chlorination | Cl2 gas or SO2Cl2 + FeCl3 catalyst | Room temp to 50 °C | 1–3 hours | Controlled to avoid over-chlorination |
| Diazotization | NaNO2 + HCl (aq) | 0–5 °C | 30 min–1 hour | Low temperature to stabilize diazonium salt |
| Precipitation | Water + isopropyl alcohol or acetonitrile | Ambient | 15–60 min | Purification by recrystallization |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt undergoes substitution reactions where the diazonium group is replaced by other functional groups such as hydroxyl, halide, or amino groups.
Coupling Reactions: This compound is commonly used in azo coupling reactions to form azo dyes. The reaction involves the coupling of the diazonium compound with phenols or aromatic amines.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as copper(I) chloride or bromide are used under acidic conditions.
Coupling Reactions: Phenols or aromatic amines are used in alkaline conditions.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed:
Substitution Reactions: 2,5-dichloro-4-sulfoaniline and its derivatives.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 2,5-dichloro-4-sulfoaniline.
Scientific Research Applications
Chemistry: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is extensively used in the synthesis of azo dyes, which are important in the textile industry. It is also used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used as a labeling reagent for proteins and nucleic acids. The diazonium group reacts with amino or thiol groups in biomolecules, allowing for their detection and analysis.
Medicine: Although not directly used as a drug, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In addition to dye synthesis, this compound is used in the production of pigments, photographic chemicals, and as a reagent in analytical chemistry.
Mechanism of Action
The reactivity of Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is primarily due to the presence of the diazonium group. This group can undergo various reactions, including substitution and coupling, by forming reactive intermediates. The sulfonate group enhances the solubility of the compound in water, making it suitable for aqueous reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and related derivatives:
Stability and Degradation
- Inner Salt : Enhanced stability due to intramolecular charge neutralization; less prone to hydrolysis compared to diazonium chlorides. However, light-sensitive due to the diazo group .
- Disodium Salts () : Prone to aggregation in acidic conditions but stable in neutral/basic solutions. Sodium counterions improve shelf life in aqueous formulations .
- Nitro/Methoxy Derivatives (): Electron-withdrawing groups (e.g., –NO₂, –OCH₃) increase electrophilicity, accelerating coupling reactions but reducing storage stability .
Research Findings and Data
Spectral and Analytical Data
- IR Spectroscopy : The inner salt exhibits distinct S–O stretching (1180–1200 cm⁻¹) and N≡N vibrations (1440–1460 cm⁻¹), differing from sodium salts’ broader O–Na⁺ peaks .
- Thermogravimetric Analysis (TGA) : Inner salt shows decomposition onset at ~220°C, whereas disodium salts degrade at ~180°C due to sodium ion loss .
Biological Activity
Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt (CAS Number: 14239-23-7) is a compound of significant interest in various fields of biological research due to its unique chemical properties and potential applications. This article delves into its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.
Benzenediazonium compounds are characterized by their diazonium group, which can undergo various reactions, including electrophilic substitution and coupling reactions. The presence of chlorine and sulfonic acid groups enhances its reactivity and solubility in water.
Biological Activity Overview
The biological activities of benzenediazonium compounds often relate to their ability to interact with nucleophiles in biological systems. This interaction can lead to various outcomes, including:
- Antimicrobial Activity : Some studies indicate that benzenediazonium salts exhibit antimicrobial properties against a range of pathogens.
- Cytotoxic Effects : These compounds may induce cytotoxicity in certain cell lines, making them potential candidates for cancer research.
- Mutagenicity : There is evidence suggesting that benzenediazonium compounds can act as mutagens, potentially leading to genetic alterations.
The mechanisms through which benzenediazonium compounds exert their biological effects include:
- Electrophilic Attack : The diazonium group can act as an electrophile, attacking nucleophilic sites on DNA or proteins.
- Formation of Reactive Oxygen Species (ROS) : These compounds can generate ROS, leading to oxidative stress in cells.
- Inhibition of Enzymatic Activity : Some studies have shown that benzenediazonium salts can inhibit specific enzymes, affecting metabolic pathways.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of benzenediazonium salts against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential use as antimicrobial agents in pharmaceuticals.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
Cytotoxicity Testing
Research conducted on the cytotoxic effects of benzenediazonium on human cancer cell lines revealed that the compound induced apoptosis at higher concentrations. The study used flow cytometry to analyze cell viability and apoptosis markers.
| Concentration (µg/mL) | Viability (%) | Apoptosis (%) |
|---|---|---|
| 10 | 90 | 5 |
| 50 | 70 | 20 |
| 100 | 30 | 60 |
Safety and Toxicity
While benzenediazonium compounds show promising biological activities, their safety profile is crucial for any potential applications. Toxicological assessments indicate that these compounds can be hazardous at certain concentrations, necessitating careful handling and further studies to evaluate their safety in therapeutic contexts.
Q & A
Q. What synthetic methodologies are optimal for preparing benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt?
The synthesis typically involves diazotization of a substituted aniline precursor under acidic conditions. For example, aniline derivatives with sulfonic acid and chloro substituents (e.g., 2,5-dichloro-4-sulfoaniline) are dissolved in cold HCl (0–5°C) and treated with NaNO₂ to form the diazonium intermediate. The reaction must be carefully controlled to avoid premature decomposition, as diazonium salts are thermally unstable. A key challenge is maintaining pH < 3 to stabilize the diazonium ion .
Q. How can the stability of this diazonium salt be assessed under varying experimental conditions?
Stability studies should include:
- Thermal analysis (e.g., TGA/DSC) to determine decomposition temperatures .
- Solvent compatibility tests in polar aprotic solvents (e.g., DMF, DMSO) versus aqueous acidic media.
- pH-dependent stability via UV-Vis spectroscopy to monitor diazonium ion degradation over time. Note: Substituents like sulfonic acid groups enhance water solubility but may reduce thermal stability compared to non-polar analogs .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, SO₃⁻) influence the reactivity of this diazonium salt in coupling reactions?
The 2,5-dichloro-4-sulfo substituents increase electrophilicity of the diazonium group, facilitating reactions with electron-rich aromatic compounds (e.g., phenols, anilines). However, steric hindrance from the chloro groups may reduce coupling efficiency. Methodological optimization includes:
Q. What strategies prevent oligomerization or side reactions during functionalization of graphene or polymers with this diazonium salt?
Oligomerization is minimized by:
- Steric hindrance : Introducing bulky groups (e.g., methyl or morpholine) adjacent to the diazonium group, as demonstrated in analogous compounds .
- Electrochemical control : Applying controlled potentials during grafting to limit radical recombination.
- Surface pre-treatment : Functionalizing substrates with blocking agents (e.g., thiols) to reduce nonspecific binding .
Q. How can contradictions in reported thermal decomposition data for this compound be resolved?
Discrepancies in decomposition temperatures (e.g., 462°C vs. 478°C in TGA studies) may arise from differences in:
- Sample purity : Impurities like residual solvents or unreacted precursors lower observed stability .
- Heating rates : Slower rates (e.g., 5°C/min) provide more accurate decomposition profiles.
- Atmosphere : Inert vs. oxidative conditions significantly alter degradation pathways. Researchers should replicate experiments under standardized conditions and cross-validate with FTIR or mass spectrometry to identify decomposition products .
Methodological Challenges and Solutions
Q. What analytical techniques are most effective for characterizing this diazonium salt and its derivatives?
- NMR spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve aromatic protons and confirm substitution patterns.
- X-ray crystallography : For solid-state structure elucidation, though crystallization is challenging due to hygroscopicity.
- Elemental analysis : To verify stoichiometry of Cl and S atoms.
- ESI-MS : For molecular ion detection and fragmentation pattern analysis .
Q. How can researchers mitigate hazards associated with handling this diazonium salt?
- Storage : Keep at −20°C in dark, anhydrous conditions to prevent hydrolysis or photodecomposition.
- In situ generation : Prepare the salt immediately before use to avoid storage risks.
- Safety protocols : Use explosion-proof equipment during large-scale reactions and neutralize waste with urea or sulfamic acid to quench residual diazonium ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
